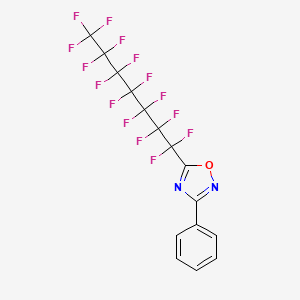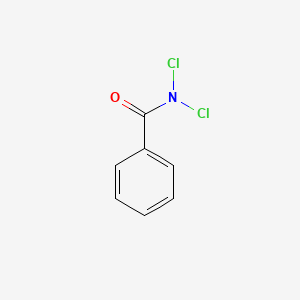
1,3-Dimethyl-8-(thiophen-2-ylmethyl)-3,7-dihydro-1h-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-8-(thiophen-2-ylmethyl)-3,7-dihydro-1h-purine-2,6-dione: is a chemical compound with the molecular formula C11H10N4O2S and a molecular weight of 262.288 g/mol . It is also known by the synonym 8-(2-Thienyl)-theophylline . This compound is characterized by its unique structure, which includes a purine core substituted with a thiophen-2-ylmethyl group at the 8-position and two methyl groups at the 1 and 3 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-8-(thiophen-2-ylmethyl)-3,7-dihydro-1h-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as theophylline and thiophene derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction.
Reaction Steps: The key steps include the alkylation of theophylline with thiophen-2-ylmethyl chloride under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-8-(thiophen-2-ylmethyl)-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-8-(thiophen-2-ylmethyl)-3,7-dihydro-1h-purine-2,6-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-8-(thiophen-2-ylmethyl)-3,7-dihydro-1h-purine-2,6-dione involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Theophylline: A closely related compound with similar structural features but lacking the thiophen-2-ylmethyl group.
Uniqueness
1,3-Dimethyl-8-(thiophen-2-ylmethyl)-3,7-dihydro-1h-purine-2,6-dione is unique due to the presence of the thiophen-2-ylmethyl group, which imparts distinct chemical and biological properties. This substitution enhances its binding affinity to specific receptors and alters its reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
7145-52-0 |
|---|---|
Molekularformel |
C12H12N4O2S |
Molekulargewicht |
276.32 g/mol |
IUPAC-Name |
1,3-dimethyl-8-(thiophen-2-ylmethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C12H12N4O2S/c1-15-10-9(11(17)16(2)12(15)18)13-8(14-10)6-7-4-3-5-19-7/h3-5H,6H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
NUMLXNCZORXRJO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


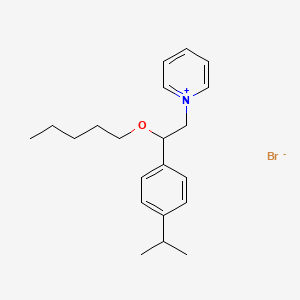
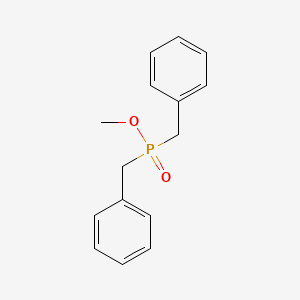
![1-[(E)-Methyldiazenyl]cyclohexyl acetate](/img/structure/B14715893.png)

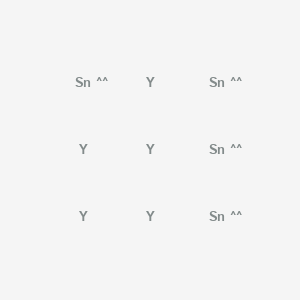

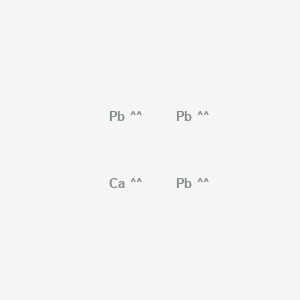
![1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide](/img/structure/B14715923.png)

![N-Methyl-N-phenyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14715940.png)
